tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate

Description

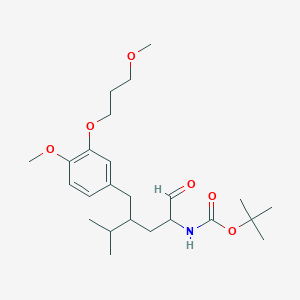

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate (CAS: 172900-83-3) is a chiral carbamate derivative with a molecular formula of C₂₄H₃₉NO₆ and a molecular weight of 437.57 g/mol . Structurally, it features:

- A tert-butyl carbamate group protecting an amine functionality.

- A 4-methoxy-3-(3-methoxypropoxy)benzyl substituent, contributing to aromaticity and lipophilicity.

- A stereochemically defined (2S,4S) configuration at the hexan-2-yl backbone, critical for biological interactions.

This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of renin inhibitors such as Aliskiren (Fig. 1 in ), a drug used to treat hypertension . Its synthesis involves multi-step organic reactions, including esterification, amidation, and chromatographic purification, as observed in analogous compounds (e.g., ).

Properties

IUPAC Name |

tert-butyl N-[4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRZNSEFRKMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate (CAS No. 172900-83-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C24H39NO6 |

| Molar Mass | 437.57 g/mol |

| Density | 1.045 g/cm³ |

| Boiling Point | 554.43 °C |

| Storage Conditions | 2-8 °C |

Biological Activity

The biological activity of tert-butyl carbamate derivatives has been studied primarily in the context of their inhibition of various enzymes, particularly those involved in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

One significant area of research is the inhibition of beta-secretase (BACE-1), an enzyme implicated in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. These peptides are associated with Alzheimer's disease pathology.

In a study examining related compounds, it was found that modifications in the structure significantly affected the inhibition potency against BACE-1. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating promising inhibitory activity . The structure-activity relationship (SAR) suggests that the presence of methoxy and propoxy groups enhances binding affinity and selectivity towards BACE-1.

Study 1: BACE-1 Inhibition Assay

In a recent investigation, this compound was tested alongside other derivatives for their ability to inhibit BACE-1. The results indicated that this compound exhibited an IC50 value of approximately 0.54 µM, demonstrating effective inhibition comparable to other potent inhibitors .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of various carbamate derivatives, including this compound. The findings suggested that this compound not only inhibits BACE-1 but also reduces oxidative stress markers in neuronal cell lines exposed to amyloid-beta toxicity. This dual action highlights its potential as a therapeutic agent in neurodegenerative disorders .

The proposed mechanism involves the binding of this compound to the active site of BACE-1, preventing substrate access and subsequent cleavage of APP. This inhibition reduces amyloid-beta production, potentially mitigating plaque formation in neuronal tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Physicochemical Properties

- Target Compound :

- Analog (CAS 866030-35-5) :

Preparation Methods

Chemical Identity and Structural Overview

| Property | Data |

|---|---|

| Molecular Formula | C24H39NO6 |

| Molecular Weight | 437.57 g/mol |

| CAS Registry Number | 172900-83-3 |

| IUPAC Name | tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate |

| SMILES | O=C(OC(C)(C)C)NC@@HC=O |

| Stereochemistry | (2S,4S) configuration |

This compound is a carbamate derivative featuring a tert-butyl protecting group, a substituted benzyl moiety with methoxy and methoxypropoxy substituents, and a chiral 5-methyl-1-oxohexan-2-yl backbone. It is used primarily as an intermediate in organic synthesis, notably in pharmaceutical contexts such as protease inhibitors (e.g., BACE-1 inhibitors).

Detailed Preparation Methods

General Synthetic Route

The preparation generally follows these main steps:

Synthesis of the Chiral Hexan-2-yl Intermediate:

- Starting from an appropriately substituted amino acid or amino alcohol precursor.

- Chiral centers are introduced or retained via enantioselective synthesis or chiral pool starting materials.

- Oxidation or protection steps may be applied to form the 1-oxohexan-2-yl moiety.

Attachment of the Benzyl Substituent:

- The benzyl group bearing the 4-methoxy and 3-(3-methoxypropoxy) substituents is introduced via nucleophilic substitution or reductive amination.

- The 3-methoxypropoxy side chain is typically installed through etherification reactions using 3-methoxypropanol or its derivatives.

-

- The amino group on the hexan-2-yl backbone is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or equivalent tert-butyl carbamoylating agents.

- This step yields the tert-butyl carbamate protecting group, stabilizing the amine functionality during subsequent synthetic steps.

Purification and Characterization:

- Purification is commonly achieved by column chromatography or recrystallization.

- Characterization includes NMR (1H, 13C), MS, and chiral HPLC to confirm stereochemical integrity and purity (>95%).

Representative Experimental Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino acid/amine protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Standard Boc-protection conditions |

| Benzyl substitution | Benzyl halide or benzyl aldehyde derivatives, reducing agent (e.g., NaBH3CN for reductive amination) | Stereoselective control critical |

| Etherification | 3-Methoxypropanol, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature (~80-100°C) | Installation of 3-methoxypropoxy substituent |

| Purification | Silica gel chromatography, solvents (hexane/ethyl acetate gradient) | Ensures >95% purity |

These conditions are inferred from analogous carbamate and benzyl ether syntheses reported in the literature for similar compounds.

Analytical and Characterization Data Supporting Preparation

Summary Table of Synthesis Features

| Feature | Description |

|---|---|

| Starting Materials | Chiral amino acid/amine precursors, benzyl derivatives, 3-methoxypropanol |

| Key Reactions | Boc protection, reductive amination, etherification |

| Stereochemical Control | Chiral pool or enantioselective synthesis |

| Typical Solvents | Dichloromethane, DMF, THF, toluene |

| Temperature Range | 0°C to 100°C depending on step |

| Purification Methods | Chromatography, recrystallization |

| Characterization Techniques | NMR, MS, HPLC, optical rotation |

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl carbamate derivatives with complex stereochemistry?

The synthesis of carbamates with multiple stereocenters typically involves:

- Stepwise protection/deprotection : For example, tert-butyl carbamates are often introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Chiral resolution : Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution. describes a TFA-mediated deprotection step to expose reactive amines for subsequent coupling .

- Stereoselective alkylation : As seen in , boron tribromide (BBr₃) is used for regioselective demethylation of methoxy groups, preserving stereochemistry .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for diastereotopic protons) .

- High-resolution mass spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (as applied in for a related carbamate) .

Q. What storage conditions are recommended to ensure compound stability?

- Refrigeration : Store at 2–8°C in tightly sealed containers to prevent hydrolysis of the carbamate group .

- Desiccants : Use anhydrous calcium sulfate or silica gel to avoid moisture-induced degradation .

- Inert atmosphere : Argon or nitrogen purging minimizes oxidation of sensitive functional groups (e.g., methoxypropoxy side chains) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

- Solvent selection : Dichloromethane (DCM) or DMF is preferred for Boc-deprotection with TFA due to compatibility with acid-sensitive groups .

- Catalyst screening : HATU or EDCI/HOBt enhance coupling efficiency in amide bond formation (e.g., reports 1.2 eq HATU for 20-minute activation) .

- Temperature control : Room-temperature reactions minimize side reactions (e.g., achieved 45% yield for a demethylation step at 25°C) .

Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- pH-rate profiling : Quantify hydrolysis kinetics of the carbamate group using UV-Vis or HPLC to identify pH-dependent degradation pathways .

Q. How can researchers assess the compound’s compatibility with biological matrices for in vitro assays?

- Solubility screening : Use DMSO for stock solutions, diluted to ≤0.1% in assay buffers to avoid cytotoxicity .

- Plasma stability assays : Incubate with human or animal plasma, then quantify parent compound loss via LC-MS/MS ( notes strict prohibitions on in vivo use without regulatory approval) .

- Protein binding studies : Employ equilibrium dialysis to measure binding to serum albumin, which affects bioavailability .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during synthesis of the (2S,4S) stereoisomer?

- Low-temperature reactions : Perform coupling steps at 0–4°C to slow epimerization .

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases for enantiomeric separation .

- Circular dichroism (CD) : Monitor optical activity to detect racemization post-synthesis .

Q. How can computational modeling aid in predicting degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.